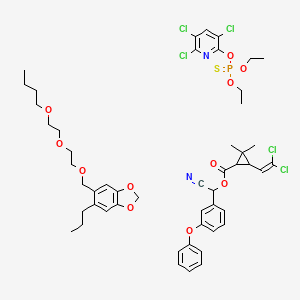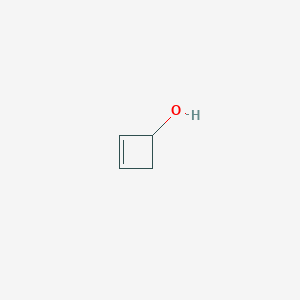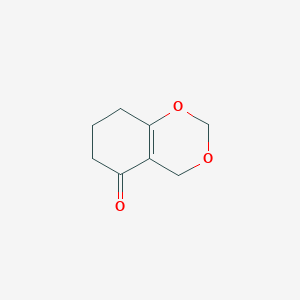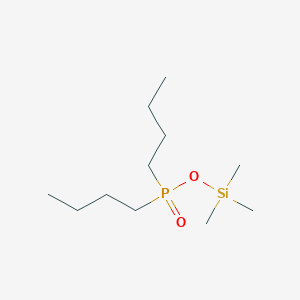
1,4-Bis(hexyloxy)-2,5-bis(2-methylbutan-2-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(hexyloxy)-2,5-bis(2-methylbutan-2-yl)benzene is an organic compound characterized by its unique structure, which includes two hexyloxy groups and two 2-methylbutan-2-yl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(hexyloxy)-2,5-bis(2-methylbutan-2-yl)benzene typically involves the alkylation of a benzene derivative. One common method is the reaction of 1,4-dihydroxybenzene with hexyloxy and 2-methylbutan-2-yl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(hexyloxy)-2,5-bis(2-methylbutan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexyloxy or 2-methylbutan-2-yl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1,4-Bis(hexyloxy)-2,5-bis(2-methylbutan-2-yl)benzene has several applications in scientific research:
Materials Science: The compound is used in the synthesis of liquid crystal elastomers (LCEs) and other advanced materials due to its unique structural properties.
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds and drug development.
Industry: The compound is used in the production of specialty chemicals and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(hexyloxy)-2,5-bis(2-methylbutan-2-yl)benzene involves its interaction with various molecular targets and pathways. The hexyloxy and 2-methylbutan-2-yl groups can influence the compound’s reactivity and interactions with other molecules. For example, in liquid crystal elastomers, the compound’s structure allows for reversible changes in shape, enabling applications in soft robotics and dynamic functional architecture .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxy-4,5-bis(2-methylbutan-2-yl)benzene: This compound has similar substituents but differs in the position of the methoxy groups.
1,4-Dimethoxy-2-methylbenzene: Another related compound with methoxy groups instead of hexyloxy groups.
Uniqueness
1,4-Bis(hexyloxy)-2,5-bis(2-methylbutan-2-yl)benzene is unique due to the presence of both hexyloxy and 2-methylbutan-2-yl groups, which confer distinct physical and chemical properties. These properties make it particularly useful in the synthesis of advanced materials and specialty chemicals.
Properties
| 116311-67-2 | |
Molecular Formula |
C28H50O2 |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
1,4-dihexoxy-2,5-bis(2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C28H50O2/c1-9-13-15-17-19-29-25-21-24(28(7,8)12-4)26(30-20-18-16-14-10-2)22-23(25)27(5,6)11-3/h21-22H,9-20H2,1-8H3 |
InChI Key |
PMUIIULTIIEAMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1C(C)(C)CC)OCCCCCC)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)



![Diethyl [(furan-2-carbonyl)amino]propanedioate](/img/structure/B14303638.png)
![(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine](/img/structure/B14303647.png)
